2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-methoxyaniline under suitable conditions to form the amide bond.
Thiophene Substitution: Finally, the thiophene moiety is introduced through a substitution reaction, often using a thiophene derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and bases (e.g., sodium hydroxide) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic photovoltaics and other electronic applications.
Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
- N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups and aromatic rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C22H22ClNO3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3S/c1-15-11-19(12-16(2)22(15)23)27-14-21(25)24(13-20-5-4-10-28-20)17-6-8-18(26-3)9-7-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
HXRLYDRPZZYFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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